molecular formula C14H16N2O4S B14184536 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide CAS No. 863504-65-8

3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B14184536
CAS No.: 863504-65-8
M. Wt: 308.35 g/mol
InChI Key: YLOAWHJBUZAACA-VIFPVBQESA-N
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Description

3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group, a methoxypropan-2-yl ether, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,3-thiazol-2-amine to yield the benzamide.

    Introduction of the Methoxypropan-2-yl Ether: The hydroxy group on the benzamide is then etherified using (2S)-1-methoxypropan-2-ol in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents such as bromine or iodine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at 0°C.

    Substitution: Bromine in acetic acid at room temperature.

Major Products

    Oxidation: 3-Keto-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide.

    Reduction: 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzylamine.

    Substitution: 2-Bromo-3-hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Biological Research: The compound is used in studies investigating the role of thiazole-containing molecules in biological systems, including their interactions with enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate biochemical pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a methoxypropan-2-yl ether makes it particularly interesting for medicinal chemistry applications.

Properties

CAS No.

863504-65-8

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

3-hydroxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H16N2O4S/c1-9(8-19-2)20-12-6-10(5-11(17)7-12)13(18)16-14-15-3-4-21-14/h3-7,9,17H,8H2,1-2H3,(H,15,16,18)/t9-/m0/s1

InChI Key

YLOAWHJBUZAACA-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](COC)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2

Canonical SMILES

CC(COC)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2

Origin of Product

United States

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